molecular formula C9H14N4 B13801322 2-Methyl-1,4-piperazinediacetonitrile CAS No. 58619-57-1

2-Methyl-1,4-piperazinediacetonitrile

Cat. No.: B13801322
CAS No.: 58619-57-1
M. Wt: 178.23 g/mol
InChI Key: FUEDQQHTMWITRL-UHFFFAOYSA-N
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Description

2-Methyl-1,4-piperazinediacetonitrile is a nitrogen-containing heterocyclic compound It is characterized by a piperazine ring substituted with a methyl group and two acetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-piperazinediacetonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also be employed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-piperazinediacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,4-piperazinediacetonitrile is unique due to the presence of both the piperazine ring and the nitrile groups, which confer distinct chemical and biological properties.

Properties

CAS No.

58619-57-1

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

2-[4-(cyanomethyl)-3-methylpiperazin-1-yl]acetonitrile

InChI

InChI=1S/C9H14N4/c1-9-8-12(4-2-10)6-7-13(9)5-3-11/h9H,4-8H2,1H3

InChI Key

FUEDQQHTMWITRL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC#N)CC#N

Origin of Product

United States

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